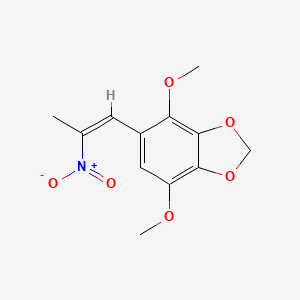
2-Nitro Iso-apiole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Nitro Iso-apiole: is a chemical compound with the molecular formula C12H13NO6 and a molecular weight of 267.23 g/mol . It is also known by its systematic name (Z)-4,7-Dimethoxy-5-(2-nitroprop-1-en-1-yl)benzo[d][1,3]dioxole . This compound is primarily used as a reagent in research settings.
准备方法
Synthetic Routes and Reaction Conditions: 2-Nitro Iso-apiole can be synthesized through various methods, including the nitration of aromatic compounds. One common method involves the nitration of iso-apiole using a mixture of nitric acid and sulfuric acid . The reaction typically requires controlled temperatures to prevent over-nitration and to ensure the formation of the desired nitro compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 2-Nitro Iso-apiole undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like iron and hydrochloric acid.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Reduction: Formation of 2-Amino Iso-apiole.
Oxidation: Formation of various oxidized derivatives.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
2-Nitro Iso-apiole has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of 2-Nitro Iso-apiole involves its interaction with biological molecules. The nitro group can undergo redox reactions within cells, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress and damage to cellular components, leading to the antimicrobial and antiparasitic effects observed with this compound . The molecular targets and pathways involved include enzymes and proteins that are sensitive to oxidative damage .
相似化合物的比较
Nitrobenzene: An aromatic nitro compound with similar chemical properties.
2-Nitropropane: An aliphatic nitro compound used in various industrial applications.
4-Nitroaniline: An aromatic nitro compound used in dye synthesis.
Uniqueness: 2-Nitro Iso-apiole is unique due to its specific structure, which includes a methylenedioxy group and a nitroprop-1-en-1-yl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.
属性
分子式 |
C12H13NO6 |
|---|---|
分子量 |
267.23 g/mol |
IUPAC 名称 |
4,7-dimethoxy-5-[(Z)-2-nitroprop-1-enyl]-1,3-benzodioxole |
InChI |
InChI=1S/C12H13NO6/c1-7(13(14)15)4-8-5-9(16-2)11-12(10(8)17-3)19-6-18-11/h4-5H,6H2,1-3H3/b7-4- |
InChI 键 |
WQRDYLOJWQMEFW-DAXSKMNVSA-N |
手性 SMILES |
C/C(=C/C1=CC(=C2C(=C1OC)OCO2)OC)/[N+](=O)[O-] |
规范 SMILES |
CC(=CC1=CC(=C2C(=C1OC)OCO2)OC)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


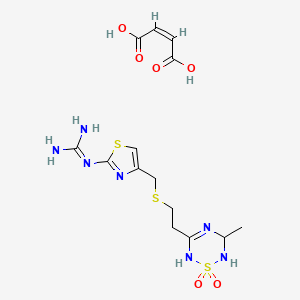
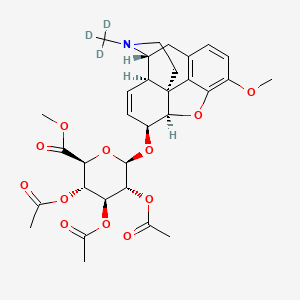
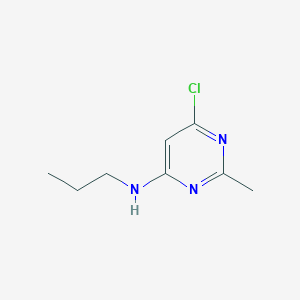
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-[5-(difluoromethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate](/img/structure/B13423590.png)
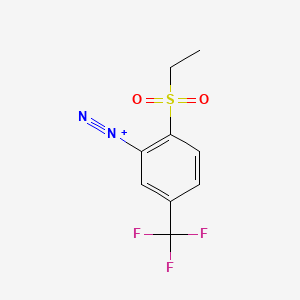

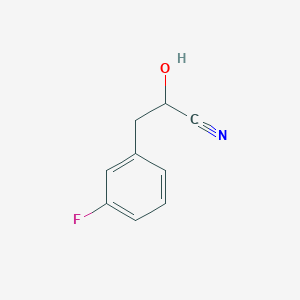
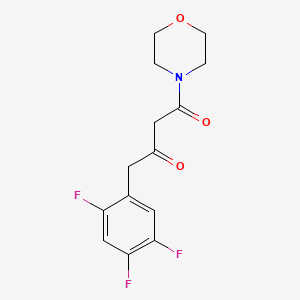
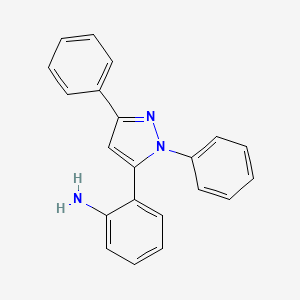
![(2E)-[4-Bromo-1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-3-piperidinylidene]-acetic Acid Ethyl Ester](/img/structure/B13423625.png)
![1-[1-(4-Methylphenyl)cyclohexyl]piperidine](/img/structure/B13423628.png)
![N-[1-hydroxy-1-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)-3-oxopropan-2-yl]acetamide](/img/structure/B13423636.png)
![2-Hydroxy-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid](/img/structure/B13423649.png)

